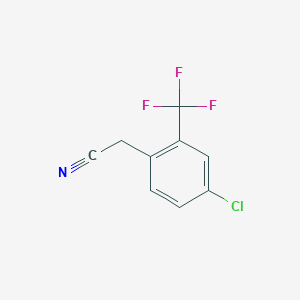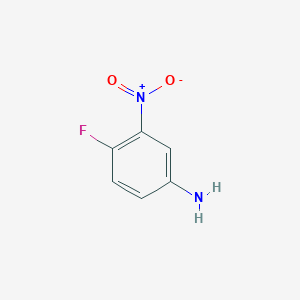
4-Fluor-3-nitroanilin
Übersicht
Beschreibung
4-Fluoro-3-nitroaniline is an organic compound with the chemical formula C6H5FN2O2. It appears as a yellow crystalline solid and is sparingly soluble in water . The structure of 4-Fluoro-3-nitroaniline consists of a fluorine atom, a nitro group, and an amino group attached to a benzene ring . This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of commercial hair dyes and other cosmetic products.
Wirkmechanismus
- The triple heterostructure formed by embedding gold nanoparticles (Au NPs) at the interface between cadmium selenide nanoparticles (CdSe NPs) and graphene has been shown to efficiently catalyze the reduction of various nitroanilines, including 4-Fluoro-3-nitroaniline, under visible light irradiation .
Mode of Action
Its environmental context plays a crucial role in determining its effectiveness and stability . If you have any more questions or need further details, feel free to ask! 😊
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, 4-Fluoro-3-nitroaniline can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 4-Fluoro-3-nitroaniline to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 4-Fluoro-3-nitroaniline on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Fluoro-3-nitroaniline can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This compound can also affect the expression of genes involved in detoxification processes, thereby modulating the cellular response to toxic insults.
Molecular Mechanism
At the molecular level, 4-Fluoro-3-nitroaniline exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 4-Fluoro-3-nitroaniline to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-Fluoro-3-nitroaniline can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-nitroaniline have been studied over various time periods. It has been found that the stability and degradation of 4-Fluoro-3-nitroaniline can significantly influence its long-term effects on cellular function . For instance, prolonged exposure to 4-Fluoro-3-nitroaniline can lead to cumulative toxic effects, such as oxidative damage and disruption of cellular homeostasis. These temporal effects are crucial for understanding the potential risks associated with the use of 4-Fluoro-3-nitroaniline in various applications.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-nitroaniline vary with different dosages in animal models. Studies have shown that at lower doses, 4-Fluoro-3-nitroaniline may have minimal toxic effects, while higher doses can lead to significant adverse effects . For example, high doses of 4-Fluoro-3-nitroaniline have been associated with hematopoietic system alterations, such as hemolytic anemia, in animal models . These dose-dependent effects highlight the importance of careful dosage regulation when using 4-Fluoro-3-nitroaniline in experimental and therapeutic settings.
Metabolic Pathways
4-Fluoro-3-nitroaniline is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into various metabolites . These metabolic pathways are essential for the elimination of 4-Fluoro-3-nitroaniline from the body and for mitigating its potential toxic effects. Additionally, the interaction of 4-Fluoro-3-nitroaniline with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-nitroaniline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Fluoro-3-nitroaniline across cellular membranes and its accumulation in specific cellular compartments . The distribution of 4-Fluoro-3-nitroaniline within the body can affect its overall bioavailability and toxicity. Understanding the transport mechanisms of 4-Fluoro-3-nitroaniline is crucial for predicting its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-nitroaniline is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, 4-Fluoro-3-nitroaniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-Fluoro-3-nitroaniline is a key determinant of its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-3-nitroaniline can be synthesized by nitrating p-fluoroaniline under anhydrous conditions . The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of 4-Fluoro-3-nitroaniline . After the reaction, the product is separated from the reaction mixture using diluted hydrochloric acid .
Industrial Production Methods
In industrial settings, the preparation of 4-Fluoro-3-nitroaniline follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of anhydrous conditions and efficient separation techniques ensures the production of high-quality 4-Fluoro-3-nitroaniline suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-nitroaniline undergoes several types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the amino group can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or tin and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Chloro-2-fluoro-1-nitrobenzene
- 2,4-Difluoronitrobenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-2-nitrobenzene
Uniqueness
4-Fluoro-3-nitroaniline is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties. The combination of these functional groups allows for specific reactivity patterns, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-fluoro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIOADBCFIXIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052042 | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or gold powder; [Alfa Aesar MSDS] | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
364-76-1 | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-fluoro-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUORO-3-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8DY9W4LRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Fluoro-3-nitroaniline?
A: 4-Fluoro-3-nitroaniline has the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol. Spectroscopic data, including IR, MS, and 1H NMR, have been used to confirm its structure [, ].
Q2: How does the structure of 4-Fluoro-3-nitroaniline relate to its activity as an Acetohydroxyacid Synthase (AHAS) inhibitor?
A: While the provided research doesn't directly focus on 4-Fluoro-3-nitroaniline's activity as an AHAS inhibitor, it does explore its use as a building block for synthesizing novel AHAS inhibitors. Researchers designed and synthesized a series of N-(phenylsulfonamidophenyl)benzamide and N-{[N-(phenylsulfonyl)phenylsulfonamido] phenyl}benzamide derivatives starting from 4-Fluoro-3-nitroaniline and 2-amino-5-nitrobenzonitrile []. These derivatives demonstrated varying degrees of AHAS inhibition in vitro and in vivo, highlighting the potential of modifying 4-Fluoro-3-nitroaniline's structure to achieve desired biological activity.
Q3: Can 4-Fluoro-3-nitroaniline be used to functionalize materials?
A: Yes, 4-Fluoro-3-nitroaniline can be used to functionalize silica particles with both amino and chromophore groups through nucleophilic aromatic substitution reactions with poly(vinylamine) (PVAm) adsorbed onto the silica surface []. This method allows for the facile introduction of various chromophoric functionalities onto silica particles.
Q4: Has 4-Fluoro-3-nitroaniline been investigated for its potential to form co-crystals?
A: Yes, 4-Fluoro-3-nitroaniline has been successfully co-crystallized with caffeine []. The resulting co-crystal structure, along with others involving caffeine and various halogenated nitroanilines and nitrobenzoic acids, has been studied to establish structure-mechanical property relationships []. This work highlights the potential for utilizing 4-Fluoro-3-nitroaniline in crystal engineering endeavors.
Q5: Are there any studies on the toxicological profile of 4-Fluoro-3-nitroaniline?
A: While the provided abstracts don't provide detailed toxicological data, one study mentions a subchronic oral toxicology assessment of 4-Fluoro-3-nitroaniline in rats []. Further research is necessary to fully understand the compound's safety profile.
Q6: Can 4-Fluoro-3-nitroaniline be used as a probe in enzyme studies?
A: Yes, a derivative of 4-Fluoro-3-nitroaniline, 4-fluoro-3-nitrophenylazide (FNPA), has been used as a light-sensitive probe to study enzyme activity []. This demonstrates the potential of utilizing 4-Fluoro-3-nitroaniline-based compounds as tools for biochemical research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)






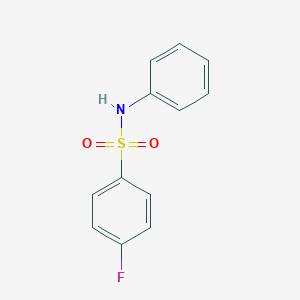
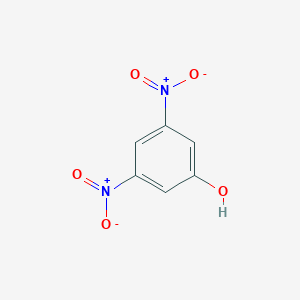
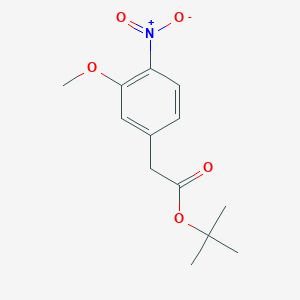

![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
